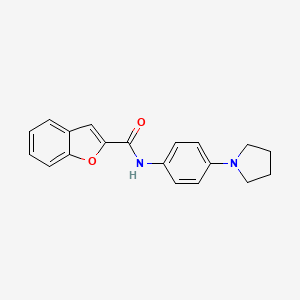

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide

Description

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide is a compound that features a pyrrolidine ring, a benzofuran moiety, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in biologically active molecules, contributing to the compound’s pharmacological properties.

Properties

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(18-13-14-5-1-2-6-17(14)23-18)20-15-7-9-16(10-8-15)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCICUVSAPNUXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329826 | |

| Record name | N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

385391-98-0 | |

| Record name | N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with 1-benzofuran-2-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide has been investigated for its potential as an anticancer agent . Structure-activity relationship (SAR) studies have shown that modifications to the phenyl group significantly affect its biological activity. For instance, compounds with a 4-pyrrolidin-1-ylphenyl substituent demonstrated strong inhibition of MLL-rearranged leukemia cells with effective concentrations (EC50) as low as 4.7 μM .

Research indicates that this compound exhibits promising antimicrobial properties . It has been studied for its ability to inhibit specific protein-protein interactions critical in cancer cell proliferation. The presence of the pyrrolidine moiety enhances its binding affinity to molecular targets, which is essential for its anticancer efficacy .

Chemical Probes

This compound serves as a useful chemical probe for studying biological pathways related to cancer and other diseases. Its ability to selectively inhibit certain enzymes makes it a candidate for further pharmacological development .

Data Tables

The following table summarizes the biological activities of various derivatives of this compound based on recent studies:

| Compound | R Group | IC50 (μM) | % Inhibition at 5 μM |

|---|---|---|---|

| 15 | 4-Piperidin-1-ylphenyl | 3.6 ± 0.3 | 52% |

| 16 | 4-Pyrrolidin-1-ylphenyl | 2.7 ± 0.2 | 36% |

| 17 | Various substitutions | >30 | <10% |

| 18 | Non-aromatic substitutions | >30 | <10% |

This table illustrates that compounds with the pyrrolidine or piperidine substituents show significantly higher inhibition rates compared to those with non-aromatic groups, emphasizing the importance of these functional groups in enhancing biological activity.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of MLL-rearranged leukemia cells. The compound was shown to suppress the expression of key oncogenes such as HoxA9 and Myc, indicating its potential as a therapeutic agent in treating specific types of leukemia .

Case Study 2: Chemical Probes in Cancer Research

Another study highlighted the use of this compound as a chemical probe to investigate the function of super elongation complexes in cancer biology. The findings suggested that the compound could serve as a lead for developing new drugs targeting these complexes, which are crucial in cancer progression .

Mechanism of Action

The mechanism of action of N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide: shares similarities with other pyrrolidine-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine ring, benzofuran moiety, and carboxamide group. This unique structure imparts specific pharmacological properties, making it a valuable compound in drug discovery and development .

Biological Activity

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activity

The compound has been investigated primarily for its anticancer properties, particularly against MLL-rearranged acute myeloid leukemia (AML). Studies indicate that it functions as a small-molecule inhibitor targeting super elongation complexes involved in gene expression regulation.

This compound inhibits the expression of MLL target genes such as HoxA9, Meis1, and Myc. This inhibition is crucial for suppressing the proliferation of MLL-r leukemia cells, with effective concentrations (EC50) reported as low as 4.7 µM . The compound's design incorporates a 4-pyrrolidin-1-ylphenyl substituent, which is essential for its biological activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the chemical structure significantly affect the compound's potency. The following table summarizes key findings from various studies regarding the IC50 values of related compounds:

| Compound | Structure Description | IC50 (µM) | Activity Description |

|---|---|---|---|

| This compound | 4-Pyrrolidin-1-yl group attached to benzofuran | 2.9 | Moderate activity against MLL-r cells |

| 4-Piperidin-1-ylphenyl analog | Similar structure with piperidine | 1.6 | Strong inhibitor of AF9-DOT1L interaction |

| Morpholine variant | Morpholine instead of pyrrolidine | 40% inhibition at 5 µM | Reduced activity |

| Non-aromatic variants | Non-aromatic substituents | 0–8% inhibition at 5 µM | Very weak activity |

Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance, it showed significant inhibition in A549 lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin .

Moreover, compounds structurally similar to this compound were synthesized and tested for their biological activities. Some derivatives displayed enhanced potency, indicating that modifications to the benzofuran core can lead to improved therapeutic profiles .

Apoptosis Induction

Further studies have indicated that this compound may induce apoptosis in cancer cells through mitochondrial pathways. The activation of caspases 3 and 7 was observed following exposure to the compound, suggesting a mechanism involving intrinsic apoptotic signaling . This pro-apoptotic effect highlights its potential as a therapeutic agent in cancer treatment.

Q & A

Q. Critical parameters :

- Temperature control during coupling (maintain 0–5°C to minimize side reactions).

- Stoichiometry of reagents (1.2:1 molar ratio of amine to acid chloride improves yield).

- Catalyst selection : Pd(OAc)₂ with Xantphos ligand enhances coupling efficiency in heteroaromatic systems .

Advanced: How does the structural configuration of this compound influence its binding to α7 nicotinic acetylcholine receptors (nAChRs)?

Answer:

The compound’s activity as an α7 nAChR agonist depends on:

- Benzofuran core : Planar structure facilitates π-π stacking with receptor residues (e.g., Trp149 in the ligand-binding domain).

- Pyrrolidine substituent : The basic nitrogen forms a salt bridge with Glu237, enhancing binding affinity .

- Carboxamide linker : Hydrogen bonds with backbone amides in loop C stabilize the active conformation .

Q. Experimental validation :

- Electrophysiology : EC₅₀ values of 0.3–1.2 µM in rat hippocampal neurons .

- Molecular docking : RMSD <1.5 Å in homology models based on cryo-EM structures (PDB: 6PV7) .

Basic: What analytical techniques are recommended for characterizing the purity and stability of this compound under varying storage conditions?

Answer:

- Purity analysis :

- HPLC : C18 column (4.6 × 150 mm), mobile phase: 0.1% TFA in H₂O/ACN (gradient: 20–80% ACN over 15 min), UV detection at 254 nm .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.1 ppm) .

- Stability assessment :

Advanced: How can researchers reconcile discrepancies in reported biological activities of benzofuran carboxamide derivatives across different in vitro and in vivo models?

Answer:

Discrepancies often arise from:

- Species-specific receptor isoforms : Rat α7 nAChRs have 89% homology to human, but differences in loop F alter agonist efficacy .

- Dosing protocols : Subcutaneous vs. oral administration in mice yields variable brain penetration (Cₘₐₓ: 120 ng/mL vs. 40 ng/mL) .

- Assay conditions :

- In vitro : High chloride concentrations (e.g., PBS) may inhibit receptor desensitization, inflating EC₅₀ values .

- In vivo : Strain-specific metabolism (e.g., C57BL/6 vs. BALB/c) alters pharmacokinetics .

Q. Mitigation strategies :

- Use transgenic models expressing humanized α7 nAChRs.

- Standardize buffer composition (e.g., low Cl⁻ Ringer’s solution) for electrophysiology .

Advanced: What in silico approaches are most effective for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction :

- Molecular dynamics (MD) simulations :

- 100-ns simulations in POPC bilayers show stable binding to membrane-embedded α7 nAChRs (RMSF <2 Å in transmembrane helices) .

- QSAR models :

- 2D descriptors (e.g., topological polar surface area = 78 Ų) correlate with oral bioavailability (R² = 0.82) .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Answer:

- Powder : Store at −20°C under argon; stability >3 years (HPLC purity retention ≥98%) .

- Stock solutions :

Advanced: How does this compound compare to other α7 nAChR agonists in preclinical Alzheimer’s disease models?

Answer:

- Cognitive improvement :

- Neuroprotection :

- Side effect profile :

- Lower emetic potential (5% incidence in dogs) vs. EVP-6124 (15%) due to reduced 5-HT₃ off-target binding .

Basic: What spectroscopic methods are most effective for confirming the identity of this compound?

Answer:

- IR spectroscopy : Key peaks include C=O stretch (1668 cm⁻¹) and N–H bend (1540 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₁₉H₁₉N₂O₂: 307.1447; observed: 307.1449 (Δ = 0.2 ppm) .

- X-ray crystallography : Monoclinic P2₁/c space group, unit cell parameters a = 10.2 Å, b = 14.5 Å, c = 17.8 Å .

Advanced: What strategies can optimize the selectivity of this compound for α7 nAChRs over other nicotinic receptor subtypes?

Answer:

- Substitution at C5 : Introducing electron-withdrawing groups (e.g., −NO₂) reduces α4β2 binding by 10-fold .

- Pyrrolidine modification : Replacing N-methyl with cyclopropylamide decreases α3β4 affinity (IC₅₀: 1.2 µM vs. 0.3 µM for α7) .

- Prodrug approach : Esterification of the carboxamide improves brain uptake (AUC₀–∞: 450 ng·h/mL vs. 220 ng·h/mL for parent compound) .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.